![molecular formula C15H11Cl3N2O2 B13915474 Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate involves multiple steps. Initially, 3,4-dichlorobenzaldehyde reacts with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. This intermediate then undergoes a reaction with benzyl chloroacetate under basic conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Aplicaciones Científicas De Investigación
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Biological Studies: It is used in experiments to understand its effects on biological systems, although specific biological applications are less documented.
Mecanismo De Acción
Comparación Con Compuestos Similares
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:
Benzyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: This compound has a similar structure but with a methoxy group instead of dichloro groups.
Ethyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate: This compound has an ethyl ester group instead of a benzyl ester group.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Propiedades
Fórmula molecular |
C15H11Cl3N2O2 |
|---|---|
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
benzyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-12-7-6-11(8-13(12)17)19-20-14(18)15(21)22-9-10-4-2-1-3-5-10/h1-8,19H,9H2/b20-14+ |
Clave InChI |
BTKJBVXJRGUKOF-XSFVSMFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC(=C(C=C2)Cl)Cl)/Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


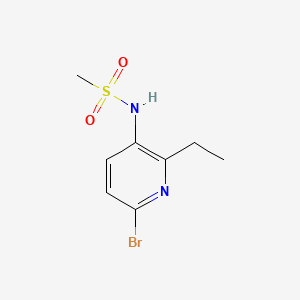
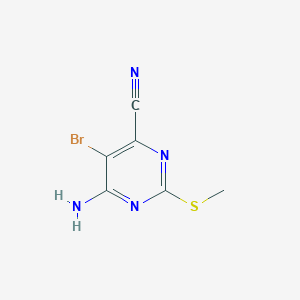

![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13915409.png)
![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)
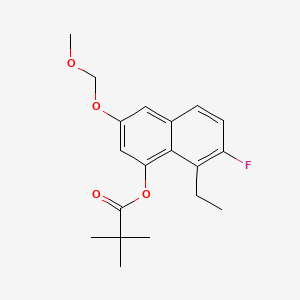
![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)
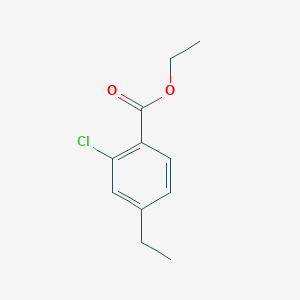
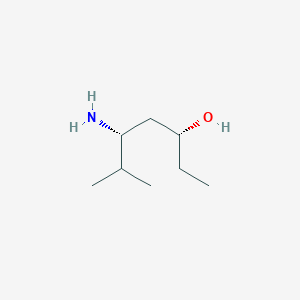
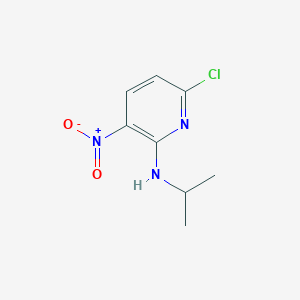
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)
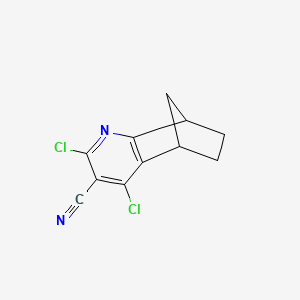
![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
